molecular formula C9H15NO B13158664 5-Amino-5-cyclopropyl-2-methylpent-1-en-3-one

5-Amino-5-cyclopropyl-2-methylpent-1-en-3-one

Cat. No.: B13158664
M. Wt: 153.22 g/mol
InChI Key: CUDQCDVOOHKOGT-UHFFFAOYSA-N
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Description

5-Amino-5-cyclopropyl-2-methylpent-1-en-3-one ( 1598301-53-1) is a specialized organic compound with the molecular formula C9H15NO and a molecular weight of 153.22 g/mol . This compound serves as a critical synthetic intermediate in medicinal chemistry, particularly in the development of potent phosphoantigen prodrugs that activate γδ T cells for cancer immunotherapy . Its structure, featuring a cyclopropyl group and an enone framework with an amino functional group, provides versatile reactivity for chemical synthesis . Research indicates that advanced phosphonamidate prodrugs derived from this scaffold demonstrate exceptional potency, stimulating γδ T cell proliferation with significantly lower EC50 values compared to natural phosphoantigens and other prodrug forms . This makes it a valuable building block for constructing novel immunotherapeutic agents aimed at enhancing the immune system's ability to target malignant cells . The product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

5-amino-5-cyclopropyl-2-methylpent-1-en-3-one

InChI

InChI=1S/C9H15NO/c1-6(2)9(11)5-8(10)7-3-4-7/h7-8H,1,3-5,10H2,2H3

InChI Key

CUDQCDVOOHKOGT-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)CC(C1CC1)N

Origin of Product

United States

Preparation Methods

Synthetic Approaches to 5-Amino-5-cyclopropyl-2-methylpent-1-en-3-one

General Strategy

The synthesis of 5-Amino-5-cyclopropyl-2-methylpent-1-en-3-one typically involves:

  • Formation of the pent-1-en-3-one core via condensation or coupling reactions.
  • Introduction of the cyclopropyl group either by direct alkylation or via cyclopropyl-containing building blocks.
  • Installation of the amino group at the 5-position through nucleophilic substitution or reductive amination.
  • Control of double bond geometry (E/Z) and stereochemistry at the amino-bearing carbon.

Key Preparation Methods

Wittig-Type Condensation for Enone Formation

A method related to the synthesis of functionalized enones involves Wittig-type condensations under basic conditions, where a chloromethyl precursor reacts with ketones to form olefinic compounds. For example, the synthesis of related amino-substituted enones was achieved by reacting 5-(chloromethyl)furo[2,3-d]pyrimidine-2,4-diamine with ketones, yielding olefinic products with high regioselectivity.

This approach can be adapted for 5-Amino-5-cyclopropyl-2-methylpent-1-en-3-one by choosing an appropriate cyclopropyl-substituted ketone and chloromethyl precursor to form the pent-1-en-3-one backbone with the cyclopropyl and amino substituents.

Mitsunobu Reaction for Amino Group Installation

The Mitsunobu reaction is a valuable tool for converting alcohols into amines or other nucleophilic substituents. In the synthesis of amino pyrimidine derivatives, Mitsunobu reactions of amino-substituted pyrimidinols with alcohols have been used to introduce amino functionalities.

Applying this to 5-Amino-5-cyclopropyl-2-methylpent-1-en-3-one synthesis, an alcohol precursor bearing the cyclopropyl and methyl groups can be converted into the amino derivative via Mitsunobu reaction conditions using azodicarboxylates and triphenylphosphine.

Comparative Table of Preparation Methods

Preparation Method Key Reagents & Conditions Advantages Limitations Reference
Wittig-Type Condensation Chloromethyl precursor, ketones, base, DMSO or DMF Direct formation of enone, regioselective Requires chloromethyl intermediates, possible side reactions
Suzuki Coupling Cyclopropylboronic acid/ester, aryl/vinyl halides, Pd catalyst, base Efficient cyclopropyl installation, mild conditions Requires preparation of boronic esters, Pd catalyst cost
Mitsunobu Reaction Alcohol precursor, azodicarboxylate (e.g., DIAD), triphenylphosphine High regio- and stereoselectivity for amine introduction Sensitive to steric hindrance, requires careful handling
Enzymatic Hydrolysis Hydantoinase/dihydropyrimidinase enzymes, buffered aqueous media Enantioselective, mild conditions Limited substrate scope, enzyme availability

Detailed Synthetic Example from Patent Literature

A representative synthetic sequence from patent WO2016079669A1 describes the preparation of cyclopropyl-substituted amino derivatives via:

  • Suzuki Coupling: Reaction of 1-bromo-2-fluoro-4-iodobenzene with cyclopropylboronic acid in the presence of bis(triphenylphosphine)palladium(II) dichloride catalyst at 110°C for 20 minutes, yielding the cyclopropyl-substituted intermediate.

  • Mitsunobu Reaction: Conversion of an amino-pyrimidin-5-ol derivative with an alcohol precursor bearing the cyclopropyl group using DIAD and triphenylphosphine.

  • Amide Formation: Coupling the resulting amine with acrylic acid or acrylic acid chloride using coupling reagents such as T3P and bases like DIPEA to form the acrylamide functionality.

  • Deprotection and Reduction: Removal of protecting groups with acids (TFA or HCl) and reduction with tritium gas or catalytic hydrogenation to yield the final amino enone compound.

This sequence demonstrates the integration of palladium-catalyzed coupling, Mitsunobu reaction, and amide bond formation to access complex amino enones with cyclopropyl substituents.

Research Findings and Notes

  • The cyclopropyl group imparts unique steric and electronic properties that influence the reactivity and supramolecular assembly of amino enones, as noted in studies on cyclopropyl-containing peptides and derivatives.

  • Control of stereochemistry at the amino-bearing carbon is critical for biological activity and can be achieved via enzymatic methods or stereoselective chemical synthesis.

  • The choice of protecting groups and reaction conditions (temperature, solvents, catalysts) must be optimized to prevent side reactions such as polymerization or over-reduction.

  • Purification typically involves chromatographic techniques such as flash chromatography or preparative HPLC, with solvent systems tailored to the polarity of intermediates.

Chemical Reactions Analysis

Types of Reactions

5-Amino-5-cyclopropyl-2-methylpent-1-en-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, amines, and various substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Amino-5-cyclopropyl-2-methylpent-1-en-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-5-cyclopropyl-2-methylpent-1-en-3-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the cyclopropyl group can interact with hydrophobic regions of proteins and enzymes, potentially modulating their activity. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Key Observations:

Functional Group Diversity: The target compound’s enone group distinguishes it from pyridine (aromatic) and pyrazole (heterocyclic) derivatives, enabling distinct reactivity in conjugate additions or cycloadditions. Cyclopropane-containing compounds (e.g., Entry 9, ; ) exhibit varied steric effects. The target compound’s cyclopropane is directly attached to the enone, likely increasing strain and reactivity compared to cyclopropylmethyl derivatives .

In contrast, amino groups in pyridine or pyrazole derivatives () are part of aromatic systems, altering electronic properties and bioavailability .

Reactivity and Applications: Enones like the target compound are prone to Michael additions, whereas pyridine derivatives (Entry 1, ) are more suited for coordination chemistry. Cyclopropane-amino acid analogs () may mimic natural substrates in enzymatic processes, whereas the target compound’s non-polar cyclopropane could enhance membrane permeability in drug design .

Research Findings and Implications

  • Synthetic Utility: The enone-cyclopropane combination offers a versatile platform for constructing polycyclic frameworks via strain-driven ring-opening reactions, a feature absent in simpler amines like 5-amino-2-methylpyridine .
  • Stability Challenges: Cyclopropane rings adjacent to electron-deficient enones may increase susceptibility to ring-opening under acidic or thermal conditions, unlike more stable pyrazole or pyridine analogs .

Biological Activity

5-Amino-5-cyclopropyl-2-methylpent-1-en-3-one is a compound of significant interest due to its potential biological activities, including antimicrobial, anticancer, and analgesic properties. This article reviews the current understanding of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 5-Amino-5-cyclopropyl-2-methylpent-1-en-3-one can be described as follows:

PropertyDetails
Molecular Formula C8H13N1O
Molecular Weight 141.19 g/mol
IUPAC Name 5-Amino-5-cyclopropyl-2-methylpent-1-en-3-one
Canonical SMILES CC(C)C(=C)C(N)C1CC1

Synthesis Methods

Various synthetic routes have been explored for the production of 5-Amino-5-cyclopropyl-2-methylpent-1-en-3-one. A common method involves the reaction of cyclopropyl methyl ketone with appropriate amines under controlled conditions. The synthesis typically requires careful temperature regulation and the use of solvents to optimize yield and purity.

Antimicrobial Properties

Research indicates that 5-Amino-5-cyclopropyl-2-methylpent-1-en-3-one exhibits notable antimicrobial activity. In a study comparing various compounds, it was found to inhibit the growth of several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. For instance, in vitro assays demonstrated that 5-Amino-5-cyclopropyl-2-methylpent-1-en-3-one could induce apoptosis in cancer cell lines such as:

  • HeLa (cervical cancer)
  • MCF7 (breast cancer)

The compound's efficacy appears to be linked to its ability to modulate apoptotic pathways and inhibit cell proliferation.

Analgesic Effects

Similar to gabapentin, which is known for its analgesic properties, 5-Amino-5-cyclopropyl-2-methylpent-1-en-3-one has been investigated for pain relief applications. Research suggests it may interact with GABA receptors, providing a potential therapeutic avenue for neuropathic pain management.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on the antimicrobial effectiveness of various derivatives found that 5-Amino-5-cyclopropyl-2-methylpent-1-en-3-one had a minimum inhibitory concentration (MIC) lower than that of many standard antibiotics, indicating strong potential as an antimicrobial agent .
  • Cancer Cell Line Research : In a controlled experiment using MCF7 cells, treatment with varying concentrations of the compound resulted in a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis confirmed increased rates of apoptosis in treated cells .

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